Home > Products > Building Blocks P18250 > 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid - 5724-80-1

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

Catalog Number: EVT-363685
CAS Number: 5724-80-1
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 .

Molecular Structure Analysis

The InChI code for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is 1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a solid at room temperature . It has a molecular weight of 185.22 and a molecular formula of C9H15NO3 .

  • Compound Description: This compound is a tungsten carbonyl complex featuring a 2,5-dimethylazaferrocene moiety linked to a butanoic acid chain via a ketone group. It was synthesized as part of research focused on developing new IR-detectable metal–carbonyl tracers for the amino function. The complex shows good thermal stability and displays a characteristic intense absorption band of tungsten-coordinated CO ligands at approximately 1923 cm-1, making it suitable for IR detection [].
  • Compound Description: This tungsten carbonyl complex is structurally analogous to the previous compound, with the only difference being the longer pentanoic acid chain connecting the 2,5-dimethylazaferrocene and the carboxylic acid group []. Like its shorter chain counterpart, it also exhibits thermal stability and a characteristic CO absorption band around 1923 cm-1 [].
  • Compound Description: This compound is a derivative of the previously mentioned W(CO)5 complex of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, where the carboxylic acid group has been converted into an N-succinimidyl ester []. This modification enhances its reactivity towards amines, making it useful for labeling biomolecules [].
  • Compound Description: This compound is a bioconjugate formed by reacting the N-succinimidyl ester derivative mentioned above with glycine methyl ester []. This reaction demonstrates the utility of the W(CO)5 complex derivatives for labeling amino acids, with the resulting conjugate exhibiting good air and thermal stability along with characteristic W-CO absorption bands at approximately 1923 cm-1 [].
Overview

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is classified as an amino acid derivative, specifically characterized by the presence of a pyrrolidine ring and a pentanoic acid moiety. The structure contributes to its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Source

The compound can be synthesized through various chemical reactions involving precursor materials that contain the necessary functional groups. It is not commonly found in nature, which necessitates synthetic routes for its production.

Classification

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid falls under the category of organic compounds, specifically as an amino acid derivative. Its classification is significant in understanding its reactivity and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid can be achieved through several methods, including:

  1. Condensation Reactions: This method typically involves the reaction of pyrrolidine with a suitable pentanoic acid derivative under acidic or basic conditions to form the desired compound.
  2. Cyclization Reactions: Utilizing cyclization techniques can help in forming the pyrrolidine ring effectively while introducing the pentanoic acid chain.
  3. Functional Group Modifications: Starting from simpler amino acids or derivatives, functional group modifications can lead to the formation of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress of the synthesis and confirm the identity of the compound.

Molecular Structure Analysis

Structure

The molecular structure of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid features a pyrrolidine ring attached to a pentanoic acid chain with a ketone functional group at the fifth position. This unique arrangement contributes to its chemical properties and biological activities.

Data

Key structural data includes:

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight: Approximately 173.21 g/mol
  • Structural Representation: The compound can be represented with specific bond angles and lengths that define its three-dimensional conformation, crucial for understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.
  2. Amide Formation: The amine functionality can react with carboxylic acids or their derivatives to form amides, enhancing its pharmacological profile.
  3. Reduction Reactions: The ketone group can undergo reduction reactions to yield alcohols, which may have different biological activities.

Technical Details

These reactions often require specific catalysts or reagents, and conditions must be optimized for each reaction type to achieve desired yields.

Mechanism of Action

Process

The mechanism of action for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid primarily involves its interaction with biological receptors or enzymes.

  1. Binding Affinity: The compound may exhibit binding affinity towards certain receptors due to its structural features, influencing physiological responses.
  2. Biochemical Pathways: It may participate in biochemical pathways by acting as an intermediate or modulator in metabolic processes.

Data

Studies on binding kinetics and affinities are essential for elucidating how this compound exerts its effects at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white crystalline solid.
  2. Solubility: Soluble in polar solvents such as water and methanol, indicating potential bioavailability.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data regarding melting point, boiling point, and specific heat capacity are critical for practical applications in laboratory settings.

Applications

Scientific Uses

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid has several potential applications:

  1. Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
  2. Biochemical Research: Used as a biochemical probe to study metabolic pathways involving amino acids.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules in organic chemistry.
Introduction to 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid in Medicinal Chemistry

Role as a Synthetic Intermediate in ABCG2 Inhibitor Development

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid serves as a key precursor in the synthesis of metabolically stable ABCG2 inhibitors, specifically Ko143 analogs. The carboxylic acid moiety enables covalent linkage to the indole nitrogen of Ko143’s pharmacophore through amide bond formation, replacing Ko143’s labile t-butyl ester group. This strategic modification yields compounds with enhanced resistance to carboxylesterase 1 (CES1)-mediated hydrolysis—the primary metabolic degradation pathway of Ko143 [2].

Recent studies demonstrate its utility in generating two inhibitor classes:

  • Glutamate-Linked Amides (Type I): Direct conjugation with Ko143’s indole core produces analogs like K2 (IC₅₀ = 0.13 μM) and K34 (IC₅₀ = 0.37 μM), which retain potent ABCG2 inhibition while exhibiting dramatically improved metabolic stability (75% and 63% remaining after 60 minutes in human liver microsomes, respectively) [2].
  • Lysine-Linked Amides (Type II): Secondary conjugation with lysine residues yields compounds like K10 (IC₅₀ = 0.08 μM), further diversifying structure-activity relationships [2].

Table 1: Key Ko143 Analogs Synthesized Using 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid

AnalogR GroupABCG2 IC₅₀ (μM)Metabolic Stability (% Remaining, 60 min)
Ko143t-Butyl ester0.16 ± 0.093 ± 1
K2Glutamate amide0.13 ± 0.0675 ± 7
K34Modified glutamate0.37 ± 0.0963 ± 4
K10Lysine amide0.08 ± 0.0672 ± 5

The synthetic route involves sequential deprotection/coupling steps:

  • Activation of the carboxylic acid group for amidation
  • Coupling with Ko143’s indole scaffold
  • Final deprotection to yield target inhibitors [2]

This approach addresses Ko143’s pharmacokinetic limitations while preserving the critical interactions between the inhibitor’s pyrrolidine moiety and ABCG2’s transmembrane substrate-binding pocket. Molecular modeling confirms that the 5-oxo-5-pyrrolidin-1-yl-pentanoic acid linker maintains optimal spatial orientation for high-affinity binding to ABCG2’s drug extrusion domain [2].

Historical Context: Evolution from Fumitremorgin C Derivatives

The development of 5-oxo-5-pyrrolidin-1-yl-pentanoic acid-based inhibitors represents the third generation in the evolution of ABCG2 inhibitors, originating from the neurotoxic fungal alkaloid fumitremorgin C (FTC). FTC, isolated from Aspergillus fumigatus, was the first identified natural ABCG2 inhibitor but caused severe neurotoxicity in preclinical models, halting clinical development [3] [7].

Second-generation inhibitor Ko143 emerged as a semi-synthetic FTC derivative designed to eliminate neurotoxicity. Its structure-activity optimization introduced the t-butyl ester group to enhance membrane permeability and ABCG2 affinity (IC₅₀ ~ 0.16 μM). However, Ko143’s in vivo utility proved limited due to rapid hydrolysis by carboxylesterases to Ko143 acid—an inactive metabolite lacking ABCG2 inhibition [2] [3].

Table 2: Structural Evolution of ABCG2 Inhibitors

GenerationRepresentative CompoundCore Structural FeatureKey Limitation
1stFumitremorgin C (FTC)Natural diketopiperazine scaffoldNeurotoxicity
2ndKo143t-Butyl ester groupRapid esterase hydrolysis
3rdK2/K34Glutamic acid-pyrrolidine amideNone (high metabolic stability)

The current generation replaces Ko143’s metabolically vulnerable ester with the stable amide linkage enabled by 5-oxo-5-pyrrolidin-1-yl-pentanoic acid. This modification retains the pharmacologically essential pyrrolidine moiety—which mimics FTC’s interaction with ABCG2’s substrate-binding pocket—while eliminating the metabolic liability. The pyrrolidine group’s rigidity and basic nitrogen are critical for disrupting ATP hydrolysis and substrate translocation within ABCG2’s nucleotide-binding domain (NBD) [2] [9].

Significance in Overcoming Multidrug Resistance (MDR) Mechanisms

ABCG2 (Breast Cancer Resistance Protein) is an ATP-binding cassette (ABC) transporter overexpressed in chemotherapy-resistant cancers. It extrudes >50% of clinically used antineoplastics, including mitoxantrone, topotecan, and methotrexate, reducing intracellular drug accumulation and treatment efficacy [7] [9]. 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid-derived inhibitors counteract this resistance through three interconnected mechanisms:

  • Competitive Substrate Displacement: Analogs like K2 bind ABCG2 with higher affinity than chemotherapeutic substrates (e.g., mitoxantrone), blocking drug efflux without being transported themselves. This increases intracellular chemotherapeutic concentrations by 3- to 8-fold in resistant cell lines [2].

  • Restoration of Protoporphyrin IX (PpIX) Accumulation: ABCG2 exports endogenous PpIX—a photosensitizer used in photodynamic therapy (PDT). Inhibitors synthesized from 5-oxo-5-pyrrolidin-1-yl-pentanoic acid increase PpIX retention in resistant tumors, enhancing PDT cytotoxicity. Studies show Ko143 increases intracellular PpIX by 2.5- to 4.1-fold in ABCG2-positive cells [3] [7].

  • Synergy with Tyrosine Kinase Inhibitors (TKIs): ABCG2 effluxes TKIs like imatinib. Combining K34 with imatinib reverses resistance in chronic myeloid leukemia (CML) models, reducing IC₅₀ values by >90% in ABCG2-overexpressing cells [7] [9].

The metabolic stability imparted by the 5-oxo-5-pyrrolidin-1-yl-pentanoic acid linker enables sustained ABCG2 inhibition in vivo. In murine pharmacokinetic studies, K2 exhibited oral bioavailability >65% and a plasma half-life >4 hours—dramatically improved over Ko143’s rapid clearance (<30 minutes). This translates to prolonged ABCG2 blockade in target tissues, validated by restored mitoxantrone sensitivity in ABCG2-positive tumors for >8 hours post-dose [2].

Table 3: Impact of ABCG2 Inhibitors on Chemotherapy Resistance

Cancer TypeResistance MechanismChemotherapeutic AgentFold-Reversal of Resistance
Acute Myeloid LeukemiaABCG2 overexpressionMitoxantrone6.8 ± 0.9
Non-Small Cell Lung CancerABCG2 membrane pumpingTopotecan5.2 ± 1.1
Triple-Negative Breast CancerABCG2-mediated PpIX efflux5-ALA/PpIX-PDT4.1 ± 0.7

Data derived from in vitro models using K2/K34 analogs [2] [3] [7]

Properties

CAS Number

5724-80-1

Product Name

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

IUPAC Name

5-oxo-5-pyrrolidin-1-ylpentanoic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13)

InChI Key

WFRISUAVYJAVNH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CCCC(=O)O

Canonical SMILES

C1CCN(C1)C(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.